molecular formula C22H24N2O4S2 B3014312 N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105250-42-7

N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B3014312
CAS No.: 1105250-42-7
M. Wt: 444.56
InChI Key: HITLLLWATWLBBT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The synthesis of thiophene derivatives, including compounds structurally related to N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, employs various innovative approaches. For instance, a four-component Gewald reaction facilitated by water and triethylamine enables the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing the potential for creating similar complex molecules through facile synthetic routes (Abaee & Cheraghi, 2013). Additionally, the synthesis of α,β-unsaturated N-methoxy-N-methylamides from phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide highlights another method of generating structurally intricate thiophene derivatives (Beney, Boumendjel, & Mariotte, 1998).

Antimicrobial and Antifungal Applications

Thiophene derivatives exhibit significant antimicrobial and antifungal activities. Research on new approaches for synthesizing thiazoles and their fused derivatives with thiophene components has identified compounds with in vitro antimicrobial activity against bacterial and fungal isolates, including E. coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Similarly, novel cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized, displaying antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans (Altundas et al., 2010).

Biological Activity and Selectivity

Certain thiophene-3-carboxamide derivatives exhibit pronounced anti-proliferative activity and selectivity towards tumor cells, demonstrating the potential of thiophene derivatives as novel tumor-selective compounds. This selectivity is particularly noted in leukemia/lymphoma, prostate, kidney, and hepatoma tumor cell lines (Thomas et al., 2017).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-4-16-6-10-18(11-7-16)24(3)30(26,27)20-14-15-29-21(20)22(25)23-17-8-12-19(13-9-17)28-5-2/h6-15H,4-5H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITLLLWATWLBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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